![molecular formula C12H17Cl2NO5 B024898 Clarity CAS No. 104040-79-1](/img/structure/B24898.png)
Clarity
Overview
Description
Clarity is an important concept in science, as it allows researchers to understand and analyze data with accuracy and precision. Clarity can be defined as the ability to make sense of complex information and the ability to make clear and logical decisions. Clarity is essential in research, as it enables researchers to draw meaningful conclusions from their data. We will also discuss the various methods of achieving clarity, such as synthesis methods, scientific research applications, and mechanisms of action. In addition, we will explore the biochemical and physiological effects of clarity, as well as its advantages and limitations for lab experiments. Finally, we will discuss potential future directions for clarity research.
Scientific Research Applications
Weed Management
Dicamba-diglycolamine (DGA) is an important herbicide for controlling post-emergent resistant weeds in soybean farming . It has been shown to be effective in controlling glyphosate-resistant weeds, including Palmer amaranth (Amar-anthus palmeri S. Watson), waterhemp [Amaranthus tuber-culatus (Moq.) J. D. Sauer], horseweed (Erigeron canadensis L.), and common ragweed (Ambrosia artemisiifolia L.) .
Volatility Reduction
The volatility of DGA can be managed through the use of volatility reducers and the correct formulation of glyphosate in the mixture . This is important as it helps to reduce the off-target movement of the herbicide, thereby reducing its impact on non-target plants and the environment .
Combination with Glyphosate
DGA can be used in combination with different glyphosate salts . This combination can enhance the herbicidal activity, making it more effective in controlling resistant weeds .
Environmental Impact
Dicamba is environmentally friendly with minimal toxicity to wildlife and humans . Its use, therefore, does not pose significant risks to the environment .
Crop Protection
Dicamba is used in the protection of crops such as soybeans and cotton from weeds . Its use helps to increase crop yield and quality .
Research Tool
Dicamba is also used as a research tool in the study of plant physiology and biochemistry . Its mode of action, which involves manipulating plant phytohormone responses, provides valuable insights into plant growth and development .
properties
IUPAC Name |
2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C4H11NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-1-3-7-4-2-6/h2-3H,1H3,(H,11,12);6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURLONWWPWCPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(COCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034366 | |
Record name | Dicamba-diglycoamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicamba-diglycoamine | |
CAS RN |
104040-79-1 | |
Record name | Dicamba diglycolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104040-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicamba-diglycoamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicamba-diglycoamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICAMBA-DIGLYCOAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53I19O3887 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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